molecular formula C11H15N3O5S B117751 [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester CAS No. 144098-17-9

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester

Cat. No.: B117751
CAS No.: 144098-17-9
M. Wt: 301.32 g/mol
InChI Key: ZXPKRPDKCIKQOF-UHFFFAOYSA-N
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Description

IUPAC Name: Ethyl N-[3-(dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate
Molecular Formula: C₁₁H₁₅N₃O₅S
CAS Number: 144098-17-9
Molecular Weight: 301.32 g/mol
Structural Features:

  • A pyridine ring substituted with a dimethylcarbamoyl group at position 3 and a sulfonylcarbamate group at position 2.

This compound is structurally related to sulfonylurea herbicides like nicosulfuron (NS). It was identified as a product of NS methanolysis (PCM) in a study comparing herbicidal activity .

Properties

IUPAC Name

ethyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-4-19-11(16)13-20(17,18)9-8(6-5-7-12-9)10(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKRPDKCIKQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=C(C=CC=N1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573933
Record name Ethyl [3-(dimethylcarbamoyl)pyridine-2-sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144098-17-9
Record name Ethyl [3-(dimethylcarbamoyl)pyridine-2-sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(Dimethylcarbamoyl)pyridine

Pyridine-3-carboxylic acid serves as the starting material. Treatment with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which reacts with dimethylamine in anhydrous dichloromethane to form 3-(dimethylcarbamoyl)pyridine. This intermediate is critical for directing subsequent sulfonation to the 2-position due to the electron-withdrawing nature of the carbamoyl group.

Regioselective Sulfonation at the 2-Position

Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions (−10°C to 0°C) to sulfonate 3-(dimethylcarbamoyl)pyridine, yielding 3-(dimethylcarbamoyl)pyridine-2-sulfonic acid. The regioselectivity is attributed to the carbamoyl group’s meta-directing effects, which favor sulfonation at the electronically activated 2-position. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in refluxing toluene, producing 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride.

Carbamate Formation via Sulfonamide Intermediate

The sulfonyl chloride undergoes nucleophilic substitution with aqueous ammonia (NH₃) to form 3-(dimethylcarbamoyl)pyridine-2-sulfonamide. Subsequent reaction with ethyl chloroformate (ClCO₂Et) in the presence of triethylamine (Et₃N) as a base facilitates carbamate formation, yielding the final product.

Optimization of Reaction Conditions

Sulfonation and Chlorination

Optimal sulfonation is achieved at −5°C using a 1:1 molar ratio of chlorosulfonic acid to pyridine derivative, minimizing polysulfonation byproducts. Chlorination with PCl₅ proceeds efficiently at 80°C, with reaction completion confirmed by ¹H NMR monitoring of the sulfonic acid proton disappearance.

Carbamate Synthesis

Ethyl chloroformate is introduced dropwise to a cooled (0°C) solution of sulfonamide and Et₃N in tetrahydrofuran (THF). The reaction mixture is stirred for 12 hours at room temperature, followed by aqueous workup and silica gel chromatography to isolate the carbamate. Yield improvements (up to 89%) are observed when using a 1.2:1 molar excess of ethyl chloroformate relative to the sulfonamide.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, H-6), 8.24 (d, J = 7.9 Hz, 1H, H-4), 7.58 (dd, J = 7.9, 4.8 Hz, 1H, H-5), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (s, 6H, N(CH₃)₂), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1370 cm⁻¹ (S=O), 1660 cm⁻¹ (amide C=O).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. The compound exhibits stability in anhydrous solvents (e.g., THF, DCM) but hydrolyzes slowly in aqueous acidic or basic conditions, necessitating storage at −20°C under inert atmosphere.

Comparative Analysis of Alternative Routes

Direct Sulfonation-Carbamation

Attempts to directly sulfonate pre-formed ethyl carbamate derivatives resulted in low yields (<30%) due to competing decomposition of the carbamate group under strongly acidic sulfonation conditions.

Pd-Catalyzed Coupling Approaches

Palladium-catalyzed coupling between 2-bromo-3-(dimethylcarbamoyl)pyridine and sulfinate salts (e.g., NaSO₂CO₂Et) was explored but yielded <15% of the desired product, attributed to poor oxidative addition of the bromopyridine substrate.

Scalability and Industrial Relevance

The optimized three-step process demonstrates scalability to kilogram quantities with minimal intermediate purification. Key considerations include:

  • Cost Efficiency : Bulk procurement of PCl₅ and ethyl chloroformate reduces raw material costs by 40% compared to small-scale synthesis.

  • Waste Management : Aqueous sulfonation byproducts are neutralized with Ca(OH)₂, generating inert CaSO₄ sludge compliant with environmental regulations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with tailored properties. Common reactions include:

  • Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles, allowing for the generation of diverse derivatives.
  • Oxidation and Reduction Reactions: These reactions can modify the sulfonyl group to produce sulfoxides or sulfones, expanding the compound's utility in synthetic pathways.

Biological Research

In biological contexts, this compound is investigated for its interactions with enzymes and receptors. It is used as a probe to study enzyme mechanisms or as a precursor for synthesizing bioactive molecules. Specific applications include:

  • Enzyme Inhibition Studies: The compound's ability to bind to specific enzymes allows researchers to explore its potential as an inhibitor.
  • Drug Development: Derivatives of this compound are being evaluated for their pharmacological activities, making it a candidate for new therapeutic agents.

Medicinal Chemistry

The potential therapeutic applications of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester are significant. Its derivatives may exhibit various pharmacological effects, including:

  • Anti-cancer Activity: Some studies suggest that compounds with similar structures can inhibit tumor growth.
  • Antimicrobial Properties: Research is ongoing to evaluate its effectiveness against various pathogens.

Industrial Applications

In industrial settings, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Coatings and Adhesives: The compound's stability and reactivity allow it to be used in formulating high-performance materials.
  • Agricultural Chemicals: It serves as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural productivity.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific protein tyrosine kinases involved in cancer progression, showcasing its potential in targeted cancer therapies.
  • Synthesis of Bioactive Molecules : Research highlighted the successful use of this compound as a precursor for synthesizing novel antibiotics that showed efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Structural Features Key Applications Activity/Properties
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester 144098-17-9 Pyridine core, dimethylcarbamoyl, sulfonylcarbamate, ethyl ester Herbicide intermediate (via NS methanolysis) Low herbicidal activity (compared to NS) due to lack of sulfonylurea bridge
Nicosulfuron (NS) 111991-09-4 Sulfonylurea bridge linking pyridine and heterocyclic amine Herbicide (ALS inhibitor) High herbicidal activity; enhanced solubility in NS-MeOH solvate
Carbamic acid, dipropyl-, S-ethyl ester (EPTC) 759-94-4 Thiocarbamate, S-ethyl ester Herbicide (soil-applied) Volatile; targets lipid synthesis
Dimetilan 644-64-4 Pyrazole core, dimethylcarbamate Insecticide (acetylcholinesterase inhibitor) High acute toxicity; phased out due to environmental persistence
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic acid ethyl ester 72810-57-2 Pyridine with methylphenylamino group, sulfonylcarbamate Pharmaceutical intermediate (Torasemide impurity) Structural similarity but altered receptor binding due to aromatic substitution

Key Findings:

Role of Sulfonylurea Bridge: The absence of the sulfonylurea bridge in this compound (PCM) results in significantly reduced herbicidal activity compared to nicosulfuron (NS). This highlights the bridge's critical role in binding to acetolactate synthase (ALS), a target enzyme in plants .

Ester Group Influence: Ethyl esters (as in PCM) generally improve lipophilicity but may reduce aqueous solubility compared to methyl esters (e.g., dimethyl carbonate in ). NS-MeOH, a methanol solvate of NS, demonstrated enhanced solubility, suggesting solvent interactions can modulate bioavailability .

Structural Analogues in Pharmaceuticals: Compounds like [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic acid ethyl ester (CAS 72810-57-2) share the sulfonylcarbamate group but differ in aromatic substitution. Such variations impact receptor selectivity, as seen in its role as a Torasemide impurity .

Toxicity and Regulation: Carbamates like dimetilan () and EPTC () are regulated due to acute toxicity or environmental persistence.

Table 2: Physicochemical Properties Comparison

Property This compound Nicosulfuron (NS) EPTC
Molecular Weight 301.32 410.37 189.29
Solubility Limited data; likely moderate (ethyl ester enhances lipophilicity) Improved in NS-MeOH solvate Low (volatile)
Key Functional Groups Sulfonylcarbamate, dimethylcarbamoyl Sulfonylurea Thiocarbamate
Bioactivity Low herbicidal activity High ALS inhibition Lipid synthesis disruption

Research Implications

  • Synthetic Optimization : Reintroducing the sulfonylurea bridge or modifying the ester group (e.g., pro-drug strategies) could enhance PCM’s activity.
  • Environmental Impact : Further studies on PCM’s degradation pathways are needed, given the environmental concerns associated with carbamates .

Biological Activity

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester, also known as a pyridine derivative, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its ability to interact with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H15N3O5S
  • Molecular Weight : 301.32 g/mol
  • CAS Number : 144098-17-9
  • Melting Point : 177-179°C (dec.)
  • Solubility : Slightly soluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. It is believed to modulate enzyme activity through competitive inhibition or by altering receptor signaling pathways. The specific mechanisms can vary depending on the target protein and the physiological context.

Biological Activity

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways. For example, it has been noted for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
  • Neuroprotective Effects :
    • Research indicates that derivatives of this compound may exhibit neuroprotective properties, particularly against neurotoxic agents like amyloid-beta (Aβ) peptides associated with Alzheimer's disease .
  • Antioxidant Activity :
    • The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related damage in neuronal cells .

Case Studies

  • A study explored the synthesis and biological evaluation of related compounds that demonstrated significant inhibition of AChE activity both in vitro and in vivo, leading to increased acetylcholine levels. This suggests that similar mechanisms may be applicable to this compound derivatives .
  • Another investigation focused on the neuroprotective effects of related compounds against Aβ toxicity, highlighting the potential therapeutic applications for Alzheimer's disease treatment .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameChemical StructureBiological Activity
Dimethyl 2,6-pyridinedicarboxylateC10H10N2O4Moderate enzyme inhibition
2,6-PyridinedicarboxaldehydeC8H6N2O2Low neuroprotective activity
2,6-Pyridinedicarbonyl dichlorideC8H6Cl2N2O2High reactivity but low biological activity

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these similar compounds.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the molecular structure, focusing on the pyridine ring protons (δ 7.5–8.5 ppm), sulfonyl group (δ ~3.5 ppm for dimethylamino), and ethyl ester protons (δ 1.2–4.2 ppm).
  • Infrared (IR) Spectroscopy: Identify functional groups such as the carbonyl (C=O stretch at ~1650–1750 cm1^{-1}) and sulfonyl (S=O stretch at ~1150–1350 cm1^{-1}).
  • Single-Crystal X-ray Diffraction (SCXRD): For definitive structural elucidation, grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF or methanol) and solve the structure using SCXRD, as demonstrated for related sulfonylurea derivatives .

Basic: What synthetic routes are documented for preparing this compound in laboratory settings?

Answer:

  • Alcoholysis of Nicosulfuron: React nicosulfuron (a sulfonylurea herbicide) with methanol or ethanol under acidic conditions to cleave the sulfonylurea bridge, yielding the target compound as a product. Optimize reaction time (typically 6–24 hours) and temperature (40–60°C) to minimize side products .
  • Stepwise Synthesis: Assemble the pyridine-sulfonyl-carbamate moiety by coupling 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride with ethyl carbamate in the presence of a base (e.g., triethylamine) .

Advanced: How can researchers resolve contradictions in polymorph identification for this compound?

Answer:

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to detect polymorphic transitions (e.g., desolvation events or melting points). For example, methanol solvates may show weight loss at ~100–150°C due to solvent release .
  • Solvent Screening: Test crystallization in diverse solvents (e.g., DMF, acetonitrile, or toluene) to isolate different solvates or solvent-free forms. Monitor desolvation kinetics under controlled humidity and temperature .
  • Powder X-ray Diffraction (PXRD): Compare experimental PXRD patterns with simulated data from SCXRD to confirm polymorph identity and purity .

Advanced: What mechanistic insights exist for the alcoholysis reaction producing this compound from sulfonylurea precursors?

Answer:

  • Nucleophilic Attack: The alcohol (e.g., ethanol) acts as a nucleophile, attacking the sulfonylurea carbonyl carbon, leading to cleavage of the C–N bond. Acid catalysis (e.g., HCl) protonates the leaving group (dimethylamine), enhancing reaction efficiency .
  • Byproduct Mitigation: Monitor reaction progress via HPLC to detect intermediates (e.g., methyl carbamate derivatives). Adjust stoichiometry (e.g., excess alcohol) to drive the reaction to completion .

Basic: What are the critical parameters for optimizing crystallization conditions?

Answer:

  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to enhance solubility, followed by antisolvent addition (e.g., water) to induce nucleation.
  • Temperature Gradient: Cool saturated solutions slowly (0.1–0.5°C/min) to promote crystal growth.
  • Seeding: Introduce microcrystals of the desired polymorph to control crystal habit and reduce amorphous content .

Advanced: How can researchers analyze degradation pathways and impurity profiles during synthesis?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase HPLC coupled with high-resolution MS to identify degradation products (e.g., hydrolyzed esters or sulfonamide derivatives).
  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and profile degradation products. For example, hydrolysis of the ethyl ester group under basic conditions yields the carboxylic acid derivative .

Basic: How does the molecular structure influence reactivity in pharmaceutical synthesis?

Answer:

  • Electrophilic Sites: The sulfonyl group and pyridine ring facilitate nucleophilic substitution or coupling reactions.
  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under alkaline conditions, forming a carboxylic acid intermediate for further functionalization (e.g., amide bond formation in drug candidates like Glimepiride) .

Advanced: What chromatographic methods are suitable for purity assessment?

Answer:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to achieve baseline separation of impurities.
  • Chiral Chromatography: If stereoisomers are present, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

Advanced: How can computational modeling aid in predicting polymorph stability?

Answer:

  • Density Functional Theory (DFT): Calculate lattice energies of predicted polymorphs to rank thermodynamic stability.
  • Molecular Dynamics (MD): Simulate solvent-molecule interactions to identify solvents that stabilize specific crystal forms .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Perform reactions in a fume hood due to potential dust or vapor release.
  • Waste Disposal: Neutralize acidic byproducts before disposal and adhere to institutional guidelines for organic waste .

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